

physical and chemical properties of sodium naphthalenide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium naphthalenide*

Cat. No.: *B1601793*

[Get Quote](#)

Sodium Naphthalenide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium naphthalenide is a powerful reducing agent and a key reagent in organic, organometallic, and inorganic synthesis. This guide provides an in-depth overview of its core physical and chemical properties, detailed experimental protocols for its preparation and use, and visualizations of its fundamental reaction pathways.

Physical and Chemical Properties of Sodium Naphthalenide

Sodium naphthalenide, with the chemical formula $\text{Na}^+[\text{C}_{10}\text{H}_8]^-$, is an organic salt that is typically generated *in situ* for immediate use. When isolated, it crystallizes as a solvate. The defining feature of **sodium naphthalenide** is the naphthalene radical anion, which is responsible for its deep green color and potent reducing capabilities.

Quantitative Data

Property	Value	Notes
Chemical Formula	$\text{Na}^+[\text{C}_{10}\text{H}_8]^-$	
Molar Mass	151.164 g/mol	
Appearance	Deep green crystals (when isolated as a solvate); Intense green solution	The color is characteristic of the naphthalene radical anion.
Solubility	Soluble in ethereal solvents such as tetrahydrofuran (THF) and 1,2-dimethoxyethane (DME). Insoluble in less polar solvents like diethyl ether.	Specific quantitative solubility data is not readily available.
UV-Vis Absorption	λ_{max} at 463 nm and 735 nm (in THF)	These absorptions give rise to the deep green color of the solution.
Electron Paramagnetic Resonance (EPR)	Strong signal near $g = 2.0$	Confirms the radical nature of the anion.
Redox Potential	Approximately -2.5 V vs. NHE	This highly negative potential makes it a very strong reducing agent.
Thermal Stability	Solutions are known to decompose over time. Stability is improved at lower temperatures.	Decomposition can occur via reaction with the solvent.

Experimental Protocols

Strict adherence to anhydrous and anaerobic techniques is crucial for the successful preparation and use of **sodium naphthalenide**, as it is highly reactive towards water and oxygen.

Protocol 1: Preparation of a Sodium Naphthalenide Solution in Tetrahydrofuran (THF)

This protocol describes the in-situ generation of a **sodium naphthalenide** solution for use as a reducing agent.

Materials:

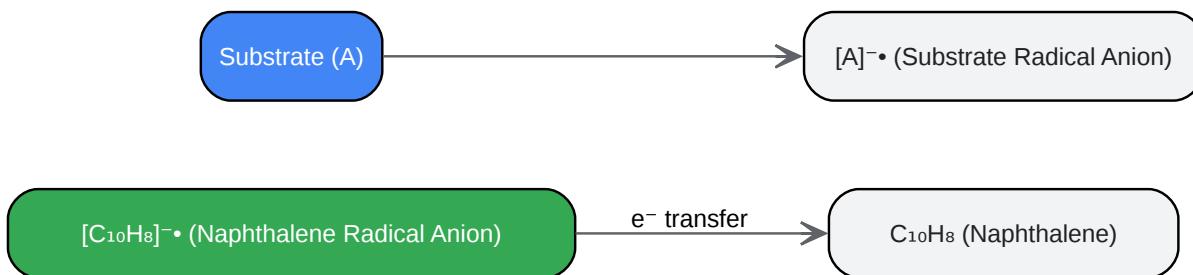
- Sodium metal, clean and free of oxide layer
- Naphthalene
- Anhydrous tetrahydrofuran (THF), freshly distilled from a suitable drying agent (e.g., sodium/benzophenone)
- Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stir bar, gas inlet, and a septum
- Inert gas supply (Argon or Nitrogen)

Procedure:

- Assemble the glassware and flame-dry it under a stream of inert gas to remove any adsorbed moisture. Allow the apparatus to cool to room temperature under the inert atmosphere.
- To the flask, add naphthalene (1.0 equivalent).
- Carefully add freshly cut pieces of sodium metal (1.0 to 1.1 equivalents) to the flask.
- Introduce anhydrous THF via a cannula or a dry syringe. The concentration is typically in the range of 0.1 to 1 M.
- Stir the mixture vigorously at room temperature under a positive pressure of inert gas.
- The solution will gradually turn from colorless to a deep, dark green, indicating the formation of the **sodium naphthalenide** radical anion. This process can take several hours to overnight to ensure complete reaction.

- The resulting solution is ready for use. Its concentration can be determined by titration if required.

Protocol 2: Titration to Determine the Concentration of Sodium Naphthalenide


The concentration of the prepared **sodium naphthalenide** solution can be determined by titration against a standard solution of a reducible compound, such as benzophenone, until the characteristic green color disappears.

Chemical Reactivity and Mechanisms

Sodium naphthalenide's reactivity is dominated by its ability to act as a potent single-electron transfer (SET) agent and a strong base.

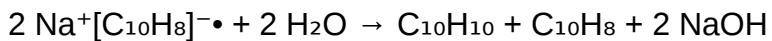
Single-Electron Transfer (SET) Reactions

The naphthalene radical anion readily donates its unpaired electron to a suitable acceptor molecule, generating a new radical anion and neutral naphthalene. This is the fundamental step in its role as a reducing agent.

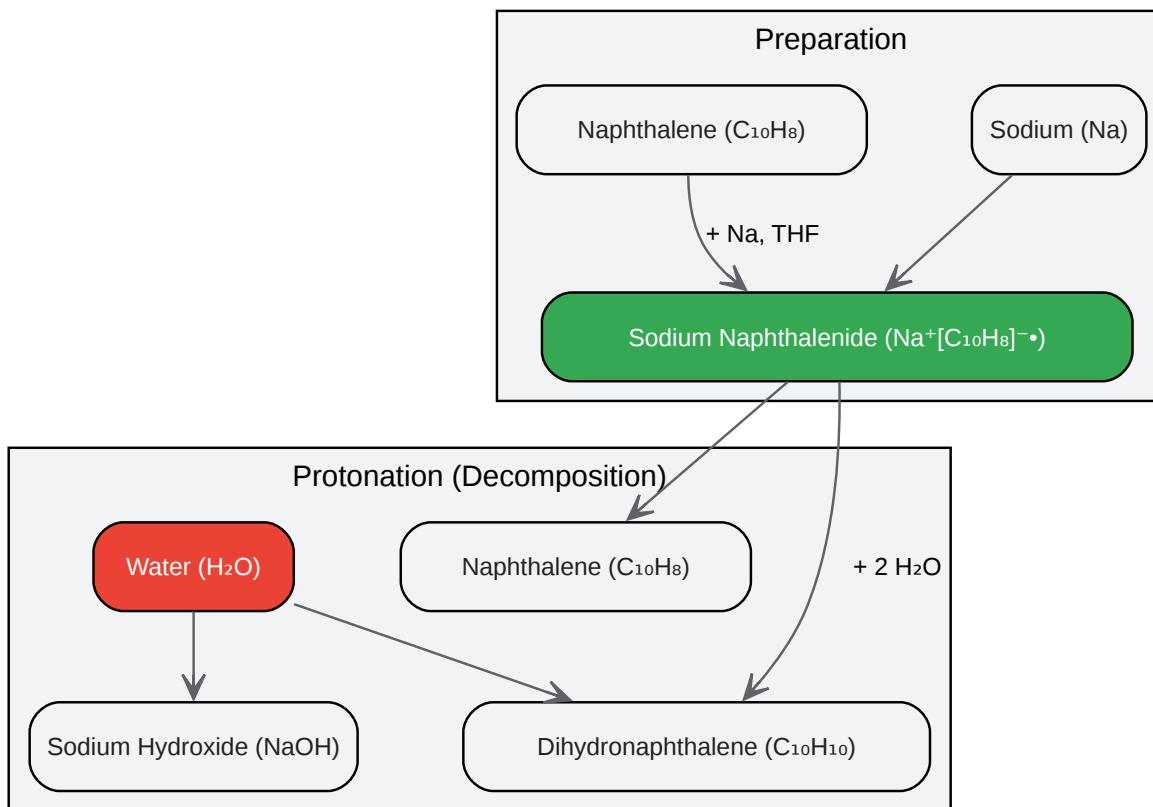
[Click to download full resolution via product page](#)

Caption: General mechanism of single-electron transfer from **sodium naphthalenide**.

This initial electron transfer can be followed by a variety of reaction pathways depending on the substrate.

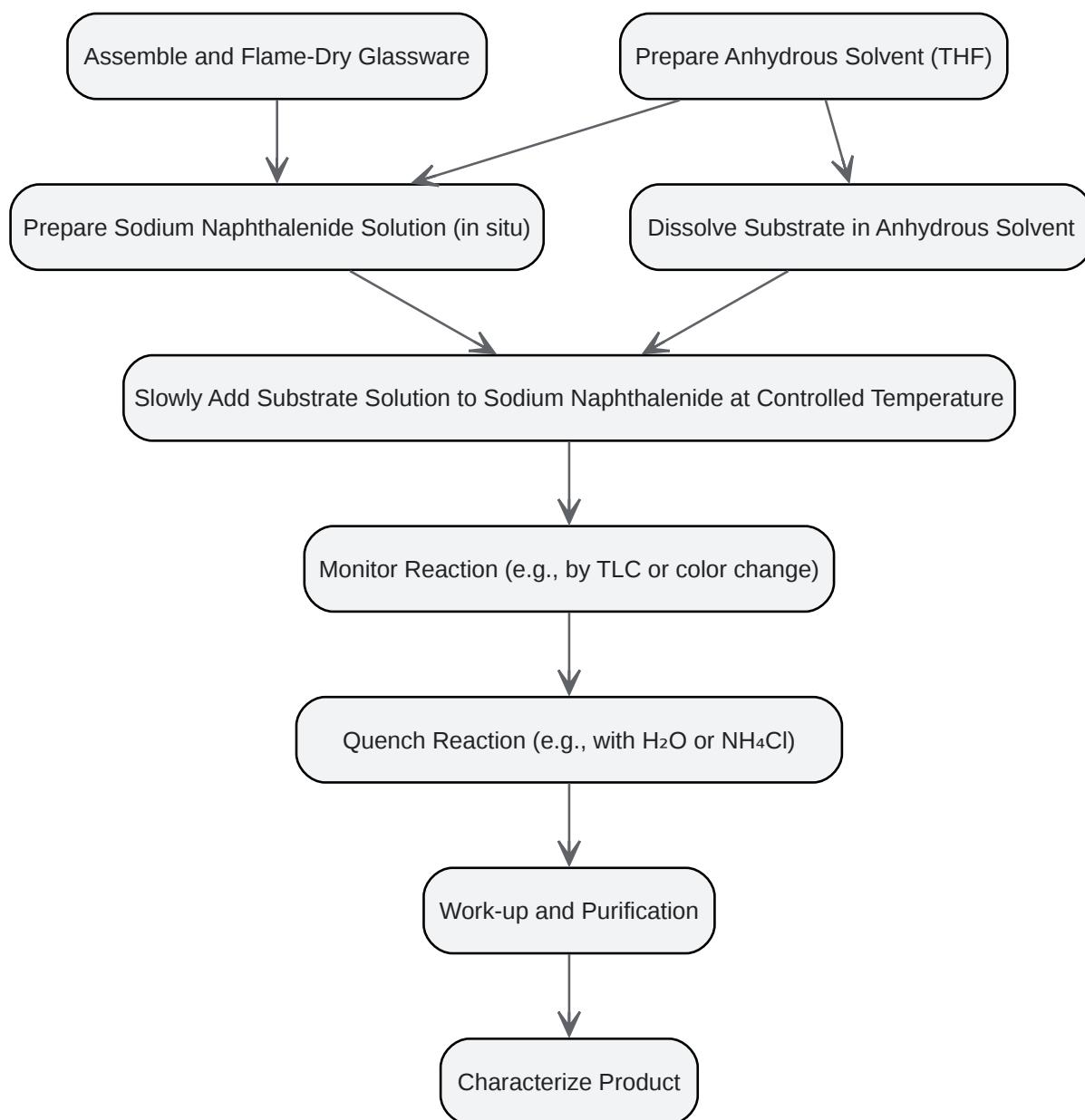

- With Alkyl Halides: The reaction proceeds via an initial electron transfer to the alkyl halide, leading to the formation of an alkyl radical and a halide anion. The alkyl radical can then

undergo further reactions such as dimerization, disproportionation, or reaction with the solvent.


- With Carbonyl Compounds: Aldehydes and ketones are reduced to the corresponding alcohols. The mechanism involves the transfer of one electron to form a ketyl radical anion, which can then either dimerize to form a pinacol or accept a second electron to form a dianion, which upon hydrolysis yields the alcohol.
- With Esters: Esters can be reduced to the corresponding acyloins. The reaction is thought to proceed through a radical-anion intermediate.

Basicity and Protonation Reactions

The naphthalene radical anion is a strong base and will readily react with protic solvents such as water and alcohols. This reaction leads to the decomposition of the reagent and the formation of dihydronaphthalene and naphthalene.


This reactivity highlights the critical need for anhydrous conditions when working with **sodium naphthalenide**.

[Click to download full resolution via product page](#)

Caption: Preparation of **sodium naphthalenide** and its decomposition via protonation.

Logical Workflow for a Typical Reduction Reaction

The use of **sodium naphthalenide** in a synthetic workflow requires careful planning and execution under an inert atmosphere.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for a reduction using **sodium naphthalenide**.

- To cite this document: BenchChem. [physical and chemical properties of sodium naphthalenide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1601793#physical-and-chemical-properties-of-sodium-naphthalenide\]](https://www.benchchem.com/product/b1601793#physical-and-chemical-properties-of-sodium-naphthalenide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com